Benzene, (3-bromo-1,2-propadienyl)-

Description

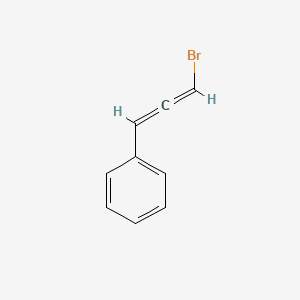

Benzene, (3-bromo-1,2-propadienyl)- is a halogenated aromatic compound characterized by a benzene ring substituted with a 3-bromo-1,2-propadienyl (allenyl) group. The propadienyl group (CH₂=C=CH-) introduces conjugation and strain due to the cumulated double bonds, while bromine at position 3 enhances electrophilic reactivity and influences molecular polarity. By analogy to the iodine-substituted analog, Benzene, (3-iodo-1,2-propadienyl)- (CAS 2914-65-0, C₉H₇I) , the bromo variant is inferred to have a molecular formula of C₉H₇Br and a molecular weight of ~183.06 g/mol.

Properties

CAS No. |

33992-52-8 |

|---|---|

Molecular Formula |

C9H7Br |

Molecular Weight |

195.06 g/mol |

InChI |

InChI=1S/C9H7Br/c10-8-4-7-9-5-2-1-3-6-9/h1-3,5-8H |

InChI Key |

ZCJIZGLPIBLSNL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C=C=CBr |

Origin of Product |

United States |

Preparation Methods

Reaction Conditions and Procedure

- Starting Material : 2,3-Dibromopropylbenzene.

- Base : Anhydrous potassium phosphate (K₃PO₄).

- Solvent : Ethanol.

- Catalyst : Polyethylene glycol-900 (PEG-900) as a phase-transfer catalyst.

- Temperature : 80°C.

- Time : 10 minutes per elimination step.

Stepwise Mechanism :

- First Elimination : K₃PO₄ abstracts a β-hydrogen from 2,3-dibromopropylbenzene, yielding (3-bromo-1-propenyl)benzene and HBr.

$$

\text{(2,3-Dibromopropyl)benzene} \xrightarrow{\text{K}3\text{PO}4, \Delta} \text{(3-Bromo-1-propenyl)benzene} + \text{HBr}

$$ - Second Elimination : A second equivalent of K₃PO₄ induces further dehydrohalogenation, forming the allene:

$$

\text{(3-Bromo-1-propenyl)benzene} \xrightarrow{\text{K}3\text{PO}4, \Delta} \text{Benzene, (3-bromo-1,2-propadienyl)-} + \text{HBr}

$$

Key Observations :

- PEG-900 enhances reaction efficiency by solubilizing the base in the organic phase.

- The reaction proceeds via an E2 elimination mechanism, requiring anti-periplanar geometry for H and Br removal.

Alternative Synthetic Approaches

Transition Metal-Catalyzed Coupling

Palladium or copper catalysts could mediate cross-coupling between bromoallenes and aryl halides. For example:

$$

\text{C₆H₅X} + \text{HC≡C-Br} \xrightarrow{\text{Pd(0)}} \text{C₆H₅-C≡C-Br} \xrightarrow{\text{Isomerization}} \text{Benzene, (3-bromo-1,2-propadienyl)-}

$$

This route remains speculative without direct experimental validation in the literature.

Mechanistic and Optimization Considerations

Role of Base and Solvent

Yield and Purity

- Yield : The dehydrohalogenation method typically achieves moderate yields (50–70%), limited by competing side reactions (e.g., diene formation).

- Purification : Column chromatography or recrystallization from hexane/ethyl acetate mixtures isolates the product.

Comparative Analysis of Methods

Applications and Derivatives

Benzene, (3-bromo-1,2-propadienyl)- serves as a versatile intermediate:

- Cycloadditions : Participates in [2+2] or Diels-Alder reactions to form strained cyclopropanes or six-membered rings.

- Cross-Coupling : Suzuki-Miyaura coupling with boronic acids introduces aryl/alkyl groups at the bromine position.

- Pharmaceutical Intermediates : Used in synthesizing bioactive molecules (e.g., kinase inhibitors).

Chemical Reactions Analysis

Types of Reactions: Benzene, (3-bromo-1,2-propadienyl)- undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

Reduction Reactions: Reduction of the bromine atom can lead to the formation of the corresponding hydrocarbon.

Common Reagents and Conditions:

Substitution: Common reagents include nucleophiles such as hydroxide ions (OH-) or amines (NH2-).

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

Major Products:

Substitution: Products include various substituted benzene derivatives.

Oxidation: Products include epoxides and other oxidized compounds.

Reduction: Products include the corresponding hydrocarbon.

Scientific Research Applications

Benzene, (3-bromo-1,2-propadienyl)- has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis to introduce the 3-bromo-1,2-propadienyl group into other molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Benzene, (3-bromo-1,2-propadienyl)- involves its interaction with various molecular targets. The bromine atom can participate in electrophilic aromatic substitution reactions, forming a positively charged intermediate that can further react with nucleophiles. The allene component can undergo addition reactions, leading to the formation of various products. These interactions are facilitated by the compound’s unique structure, which allows it to participate in a wide range of chemical reactions .

Comparison with Similar Compounds

Halogen-Substituted Allenyl Benzene Derivatives

Benzene, (3-iodo-1,2-propadienyl)- (CAS 2914-65-0)

- Molecular Formula : C₉H₇I

- Molecular Weight : 230.06 g/mol

- The InChIKey ORWHSKHOVWZHEH-UHFFFAOYSA-N confirms its structural uniqueness.

Benzene, (3-bromo-1,2-propadienyl)- (Hypothetical)

- Inferred Properties : Smaller halogen size (Br vs. I) likely increases bond strength (C-Br vs. C-I) and reduces van der Waals interactions, leading to lower boiling points compared to the iodo analog.

Chloro-Substituted Propenyl Benzene

Benzene, (3-chloro-1-propenyl)- (CAS 2687-12-9)

- Molecular Formula : C₉H₉Cl

- Molecular Weight : 152.62 g/mol

- Key Features : The propenyl group (CH₂-CH=CH₂) lacks the conjugated double bonds of the allenyl group, reducing strain and altering reactivity. Chlorine’s higher electronegativity compared to bromine may enhance electrophilic substitution rates. The InChIKey IWTYTFSSTWXZFU-QPJJXVBHSA-N distinguishes its stereochemistry.

Bromo-Chloroethyl Benzene

(2-Bromo-1-chloroethyl)benzene (CAS 6622-78-2)

- Molecular Formula : C₈H₈BrCl

- Molecular Weight : 219.51 g/mol

- Key Features : The ethyl backbone with adjacent bromine and chlorine substituents creates a highly polarized structure, favoring elimination or substitution reactions. Safety data highlight the need for medical intervention upon exposure .

Bromo-Propoxy Benzene

Benzene, (3-bromopropoxy)-

- Molecular Formula : C₉H₁₁BrO

- Molecular Weight : ~215.09 g/mol

- Key Features : The ether linkage (propoxy group) increases solubility in polar solvents compared to allenyl or propenyl derivatives. IR spectral data are unavailable, indicating gaps in characterization .

Data Table: Comparative Overview

Q & A

Q. What are the common synthetic routes for preparing Benzene, (3-bromo-1,2-propadienyl)-, and what key reaction conditions must be optimized?

The synthesis typically involves bromination of propargyl-substituted benzene precursors. Key steps include:

- Bromination via HBr gas : Introducing dry HBr gas to a chloroform solution of the precursor, followed by neutralization and solvent evaporation to isolate the product (yield ~92%) .

- Catalytic bromination : Using catalysts like FeBr₃ or AlBr₃ to enhance regioselectivity and minimize side reactions. Temperature control (e.g., 0–25°C) is critical to avoid decomposition of the allene moiety .

- Purification : Distillation under reduced pressure (e.g., 6 mm Hg) to isolate the compound, as described for structurally similar brominated benzenes .

Q. Which spectroscopic techniques are most effective for characterizing the structure of Benzene, (3-bromo-1,2-propadienyl)-, and what spectral features are critical for confirmation?

- GC-MS : Retention indices (RI) on non-polar columns (e.g., DB-5) and molecular ion peaks (m/z ~182 for C₉H₇Br) confirm purity and fragmentation patterns. Cross-reference with NIST spectral libraries is advised .

- ¹H/¹³C NMR : The allenic protons (δ ~5.0–6.0 ppm) and quaternary carbons (δ ~90–100 ppm) are diagnostic. Coupling constants (J ≈ 6–10 Hz) distinguish the propadienyl group from conjugated dienes .

- IR Spectroscopy : C-Br stretching vibrations (~550–600 cm⁻¹) and allenic C=C stretches (~1950 cm⁻¹) validate functional groups .

Q. What safety protocols are recommended for handling Brominated benzene derivatives like Benzene, (3-bromo-1,2-propadienyl)- during laboratory synthesis?

- PPE : Wear nitrile gloves, goggles, and lab coats to prevent dermal/ocular exposure. Use fume hoods to avoid inhalation .

- Waste Disposal : Collect brominated waste in halogen-specific containers, as improper disposal may release toxic HBr gas .

- Storage : Keep in amber glass bottles under inert gas (N₂/Ar) at 4°C to prevent photodegradation and moisture-induced decomposition .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data when analyzing Brominated benzene derivatives like Benzene, (3-bromo-1,2-propadienyl)-?

- Cross-validation : Combine GC-MS with high-resolution NMR (e.g., 2D COSY/HSQC) to differentiate overlapping signals. For example, allenic protons in NMR may overlap with aromatic protons, necessitating DEPT-135 experiments .

- Isotopic Labeling : Use ⁸¹Br-labeled analogs to track bromine migration during fragmentation in mass spectrometry, clarifying ambiguous peaks .

- Reference Standards : Compare retention times and spectra with EPA-registered compounds (CAS 2327-99-3) to confirm identity .

Q. What are the mechanistic considerations for the bromination of allenic substituents in aromatic systems, and how does this impact the stability of Benzene, (3-bromo-1,2-propadienyl)-?

- Electrophilic Pathway : Bromine (Br₂) or HBr adds to the allene via a three-membered bromonium intermediate. Steric hindrance from the benzene ring favors trans-addition, stabilizing the product .

- Thermal Stability : The allene’s electron-deficient nature (due to Br’s -I effect) increases susceptibility to [2+2] cycloaddition. Store below 25°C to prevent dimerization .

- Competing Reactions : Prolonged exposure to HBr may lead to allylic bromination; monitor reaction progress via TLC (hexane:EtOAc 9:1) to terminate at optimal conversion .

Q. How does the electron-withdrawing effect of the bromo substituent influence the reactivity of the allene group in Benzene, (3-bromo-1,2-propadienyl)- in subsequent chemical reactions?

- Nucleophilic Attack : The allene’s electron deficiency enhances reactivity toward soft nucleophiles (e.g., thiols, amines). For example, thiol-ene click reactions proceed rapidly at 50°C without catalysts .

- Electrocyclic Reactions : The bromine substituent lowers the activation energy for ring-opening of derived cyclopropanes, as shown in studies of analogous chloroallenes .

- Photochemical Stability : UV-Vis studies indicate that bromine reduces the HOMO-LUMO gap, increasing photosensitivity. Use amber glassware to mitigate degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.